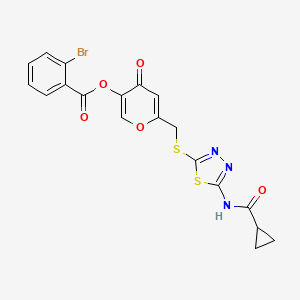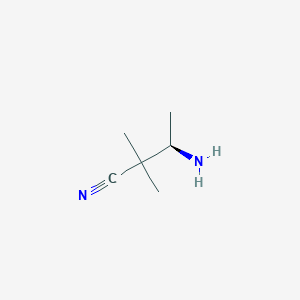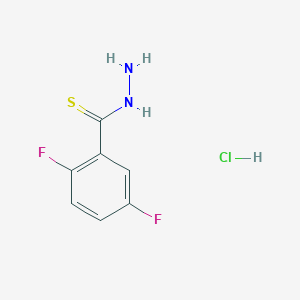
5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex molecule that appears to be related to the family of indazole derivatives. Indazoles are heterocyclic compounds known for their varied biological activities, which make them of interest in pharmaceutical research and development. The structure of the compound suggests potential interactions with biological systems, possibly influencing processes such as apoptosis in vascular smooth muscle cells, as seen with related compounds .
Synthesis Analysis
While the specific synthesis of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is not detailed in the provided papers, a related compound, "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one," was synthesized from a furyl-containing cyclohexanone derivative using hydrazine hydrate and acetic acid in an ethanol solution. The reaction involved heating to reflux and resulted in the formation of hexahydroindazole-3-one as white crystals . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by a fused bicyclic system consisting of a benzene ring and a five-membered ring containing nitrogen atoms. The presence of various substituents, such as the furyl group, methoxyphenyl group, and methylsulfonyl group, can significantly alter the chemical and biological properties of these molecules. The specific arrangement and types of substituents in "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would be expected to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indazole derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The provided papers do not detail the chemical reactions of the compound , but related compounds have been used in the context of preventing apoptosis in vascular smooth muscle cells . This suggests that the compound may interact with cellular components or signaling pathways to exert its effects. Further studies would be required to elucidate the specific chemical reactions and mechanisms of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can vary widely based on their specific substituents. For example, the compound "4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7-hexahydro-3H-indazole-3-one" was obtained as white crystals , indicating a solid state at room temperature with a certain degree of crystallinity. The solubility, melting point, and stability of "5-(2-furyl)-3'-(4-methoxyphenyl)-2-(methylsulfonyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole" would depend on its molecular structure and would need to be determined experimentally. These properties are crucial for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The research efforts have focused on synthesizing various derivatives of bipyrazole compounds and evaluating their biological activities. One study explored the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazoles and other related compounds to investigate their potential as antiplatelet agents. Although the inhibition of tumor cells by the tested compound was not significant, the research on their antiplatelet activities was ongoing, indicating a continued interest in understanding their biological effects (湯先佑, 2006).
Antimycobacterial Properties
Another area of research has involved assessing the antimycobacterial properties of furan-containing compounds. For instance, a study synthesized 9-Aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines and screened them for activity against Mycobacterium tuberculosis. The results showed that 9-benzylpurines, especially those with electron-donating substituents on the phenyl ring, were effective inhibitors, highlighting the potential of such compounds in treating tuberculosis (A. K. Bakkestuen, L. Gundersen, B. T. Utenova, 2005).
Corrosion Inhibition
The inhibition of corrosion in metals has been another significant application area. Research into bipyrazolic type organic compounds, including derivatives similar to the compound , showed that these substances could serve as efficient corrosion inhibitors for pure iron in acidic media. This finding suggests their utility in protecting industrial materials and equipment from corrosive damage (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).
Antiapoptotic and Antiproliferative Activity
Derivatives of the compound have been explored for their potential in cancer therapy due to their antiapoptotic and antiproliferative activities. For example, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole derivatives have been identified as effective inhibitors against vascular smooth muscle cell apoptosis, suggesting their potential use in treating conditions like sepsis and septic shock (J. Lien, F. Lee, Li‐Jiau Huang, S. Pan, J. Guh, C. Teng, S. Kuo, 2002).
Enzyme Inhibition for Therapeutic Applications
The exploration of synthetic multifunctional amides, including those with structures similar to the compound of interest, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, making them candidates for Alzheimer's disease therapy. These compounds, through their enzyme inhibition activity, have shown promise as therapeutic agents, opening new avenues for drug development against neurodegenerative diseases (G. Hussain, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, M. Ashraf, Qurat-Ul-Ain, I. Ahmad, R. Malik, M. Lodhi, Farmanullah Khan, M. Shahid, H. Fatima, 2017).
Propriétés
IUPAC Name |
4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEHWDCHUUSWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)
![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)
![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)



![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)